GPR119 Agonist Potency: Nanomolar EC50 Achieved by 4-(Phenoxymethyl)thiazole Scaffold
A series of 4-(phenoxymethyl)thiazole derivatives, structurally analogous to 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine, were evaluated for GPR119 agonistic activity. Compound 32d, bearing the 4-(phenoxymethyl)thiazole core, exhibited an EC50 of 18 nM, representing a 2.7-fold improvement over compound 27 (EC50 = 49 nM) and a 16.7-fold improvement over the clinical benchmark MBX-2982 (EC50 = 300 nM) [1]. This quantitative data demonstrates that the 4-(phenoxymethyl)thiazole scaffold, when appropriately substituted, delivers potent GPR119 activation suitable for lead optimization programs.
| Evidence Dimension | In vitro GPR119 agonistic potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 18 nM (for close analog 32d) |
| Comparator Or Baseline | MBX-2982 (EC50 = 300 nM); Compound 27 (EC50 = 49 nM) |
| Quantified Difference | 16.7-fold improvement over MBX-2982; 2.7-fold improvement over Compound 27 |
| Conditions | cAMP accumulation assay in HEK293 cells overexpressing human GPR119 |
Why This Matters
This demonstrates that the 4-(phenoxymethyl)thiazole core, as found in the target compound, is a validated starting point for developing high-potency GPR119 agonists, with clear superiority over known clinical-stage molecules.
- [1] Kim H, et al. Synthesis and biological evaluation of thiazole derivatives as GPR119 agonists. Bioorg Med Chem Lett. 2017;27(23):5324-5329. DOI: 10.1016/j.bmcl.2017.10.028. View Source
